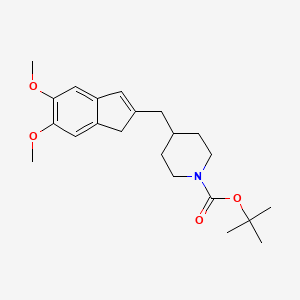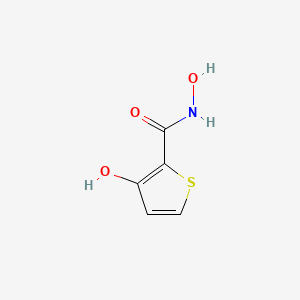
3-((1R,3R)-3-(((R)-2-(3-Chlorophenyl)-2-hydroxyethyl)amino)cyclohexyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1R,3R)-3-(((R)-2-(3-Chlorophenyl)-2-hydroxyethyl)amino)cyclohexyl)phenol is a chemical compound that is commonly referred to as CP-122,288. It is a selective antagonist of the dopamine D3 receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
CP-122,288 selectively blocks the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking this receptor, CP-122,288 reduces the activity of the reward pathway, which is involved in regulating the release of dopamine in response to pleasurable stimuli. This may help to reduce drug-seeking behavior and improve cognitive function in individuals with addiction and schizophrenia.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, improving cognitive function, and reducing drug-seeking behavior. Additionally, CP-122,288 has been shown to have neuroprotective effects and may help to reduce the progression of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using CP-122,288 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor. Additionally, CP-122,288 has been shown to have low toxicity and high potency, making it a promising candidate for further research. However, one limitation of using CP-122,288 in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental conditions.
Future Directions
There are a number of future directions for research on CP-122,288, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to better understand the mechanism of action of CP-122,288 and to develop more effective and targeted treatments for addiction and schizophrenia. Finally, additional studies are needed to investigate the long-term safety and efficacy of CP-122,288 in humans.
Synthesis Methods
CP-122,288 can be synthesized through a multi-step process that involves the reaction of 3-bromoanisole with cyclohexylmagnesium bromide, followed by the reaction with (R)-2-(3-chlorophenyl)-2-hydroxyethylamine. The resulting intermediate is then subjected to a series of reactions to yield CP-122,288 in high purity and yield.
Scientific Research Applications
CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is involved in regulating the reward pathway in the brain. By blocking this receptor, CP-122,288 may help to reduce drug-seeking behavior and improve cognitive function in individuals with addiction and schizophrenia. Additionally, CP-122,288 has been shown to have neuroprotective effects and may be useful in the treatment of Parkinson's disease.
properties
IUPAC Name |
3-[(1R,3R)-3-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]cyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c21-17-7-1-6-16(10-17)20(24)13-22-18-8-2-4-14(11-18)15-5-3-9-19(23)12-15/h1,3,5-7,9-10,12,14,18,20,22-24H,2,4,8,11,13H2/t14-,18-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUKBIBHIYWFQ-DJKXOVBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NCC(C2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)NC[C@@H](C2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
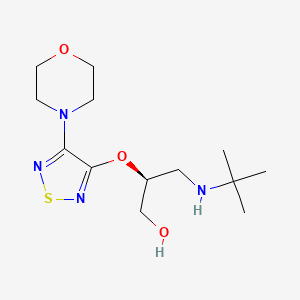
![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)
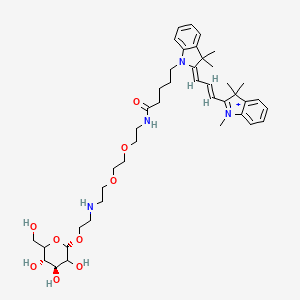

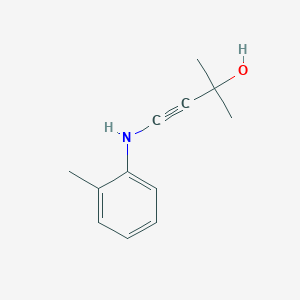

![(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B585495.png)
